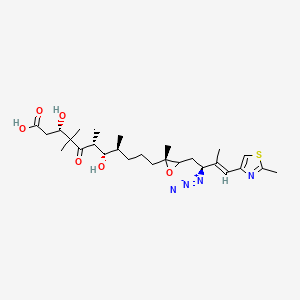![molecular formula C6H14O2S3 B13848046 1,1'-Sulfonylbis[2-(methylthio)ethane]-d6](/img/structure/B13848046.png)
1,1'-Sulfonylbis[2-(methylthio)ethane]-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Sulfonylbis[2-(methylthio)ethane]-d6 is a deuterated analog of 1,1’-Sulfonylbis[2-(methylthio)ethane], a compound known for its role as a metabolite of sulfur mustard, a chemical warfare agent. This compound is often used in analytical chemistry for the detection and quantification of sulfur mustard exposure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfonylbis[2-(methylthio)ethane]-d6 typically involves the deuteration of 1,1’-Sulfonylbis[2-(methylthio)ethane]. The process includes the reduction of sulfoxides to the corresponding sulfides using deuterated reducing agents such as deuterium gas or deuterated titanium trichloride .
Industrial Production Methods
The use of solid-phase extraction and gas chromatography-tandem mass spectrometry (GC-MS/MS) is common for the purification and analysis of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Sulfonylbis[2-(methylthio)ethane]-d6 undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones.
Reduction: Reduction of sulfoxides to sulfides.
Substitution: Nucleophilic substitution reactions involving the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Deuterium gas or deuterated titanium trichloride.
Substitution: Nucleophiles such as thiols or amines.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-Sulfonylbis[2-(methylthio)ethane]-d6 is used in several scientific research applications:
Analytical Chemistry: As an internal standard for the quantification of sulfur mustard metabolites in biological samples using GC-MS/MS.
Forensic Science: Detection of sulfur mustard exposure in forensic investigations.
Environmental Monitoring: Monitoring of chemical warfare agents in environmental samples.
Biomedical Research: Study of the metabolism and toxicology of sulfur mustard.
Wirkmechanismus
The mechanism of action of 1,1’-Sulfonylbis[2-(methylthio)ethane]-d6 involves its role as a metabolite of sulfur mustard. Sulfur mustard is an alkylating agent that reacts with nucleophiles such as DNA, proteins, and glutathione, leading to cellular damage and toxicity. The deuterated analog is used to trace and quantify these reactions in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Sulfonylbis[2-(methylthio)ethane]: The non-deuterated analog.
Thiodiglycol: Another metabolite of sulfur mustard.
1,1’-Sulfonylbis[2-(methylsulfinyl)ethane]: An oxidized metabolite of sulfur mustard.
Uniqueness
1,1’-Sulfonylbis[2-(methylthio)ethane]-d6 is unique due to its deuterated nature, which makes it particularly useful as an internal standard in mass spectrometry. This allows for more accurate quantification of sulfur mustard metabolites in complex biological matrices .
Eigenschaften
Molekularformel |
C6H14O2S3 |
|---|---|
Molekulargewicht |
220.4 g/mol |
IUPAC-Name |
1-(trideuteriomethylsulfanyl)-2-[2-(trideuteriomethylsulfanyl)ethylsulfonyl]ethane |
InChI |
InChI=1S/C6H14O2S3/c1-9-3-5-11(7,8)6-4-10-2/h3-6H2,1-2H3/i1D3,2D3 |
InChI-Schlüssel |
IMRNRNZPCBFCKC-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])SCCS(=O)(=O)CCSC([2H])([2H])[2H] |
Kanonische SMILES |
CSCCS(=O)(=O)CCSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


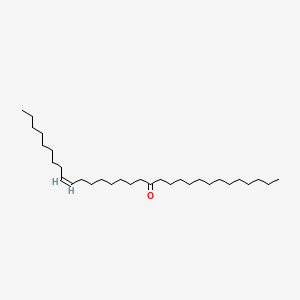
![N6-{[(2-Phenylethyl)amino]carbonothioyl}lysine-13C6,15N2](/img/structure/B13847975.png)
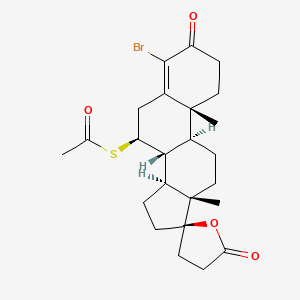
![9-[(4aR,6R)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one](/img/structure/B13847994.png)

![5-Benzyl-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13848010.png)
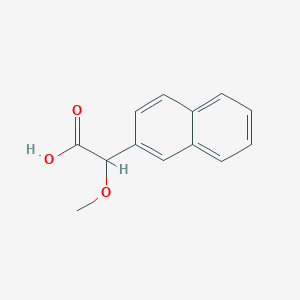
![3-Methyl-3,8-diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B13848015.png)
![methyl 2-(5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-2-yl)acetate](/img/structure/B13848021.png)
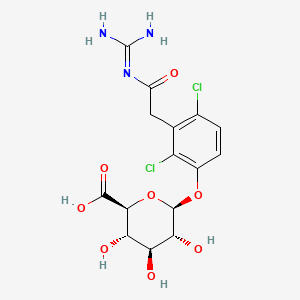
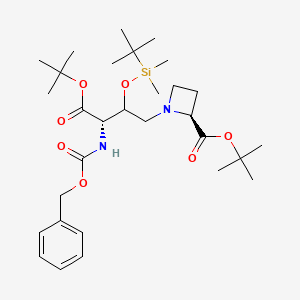
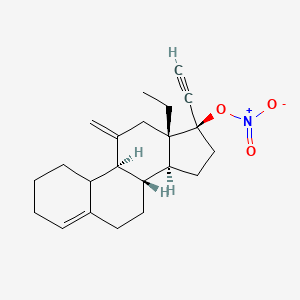
![(6R,8S,9S,10S,11S,13S,14R,16S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13848036.png)
